

# Chemical structure and properties of (S)-methyl 2-hydroxy-3-methylbutanoate

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## Compound of Interest

Compound Name: (S)-methyl 2-hydroxy-3-methylbutanoate

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## An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-methyl 2-hydroxy-3-methylbutanoate**, a chiral ester derived from the amino acid L-valine, is a molecule of significant interest in the fields of organic synthesis, biotechnology, and drug discovery. Its versatile chemical nature and stereospecific configuration make it a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of **(S)-methyl 2-hydroxy-3-methylbutanoate**. Detailed experimental protocols for its synthesis and its connection to relevant biological pathways are also presented to support its application in research and development.

## Chemical Structure and Nomenclature

**(S)-methyl 2-hydroxy-3-methylbutanoate** possesses a stereogenic center at the C2 position, leading to its chiral nature. The "(S)" designation in its name refers to the specific spatial

arrangement of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

IUPAC Name: methyl (2S)-2-hydroxy-3-methylbutanoate

Synonyms:

- (S)-Methyl 2-hydroxyisovalerate
- Methyl (S)-(-)-2-hydroxy-3-methylbutanoate

## Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **(S)-methyl 2-hydroxy-3-methylbutanoate** is presented in the tables below. This data is essential for its identification, characterization, and handling in a laboratory setting.

**Table 1: Physicochemical Properties**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	132.16 g/mol	
CAS Number	24347-63-5	
Appearance	Colorless liquid	
Boiling Point	165.6 °C	
Density	0.994 g/cm <sup>3</sup> (predicted)	
Purity	97%	

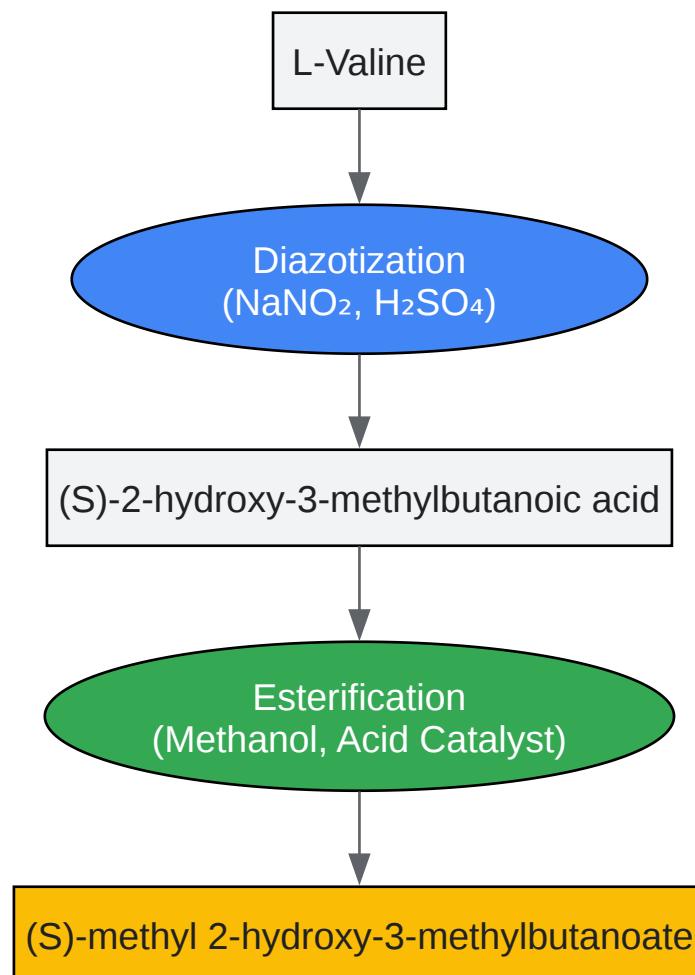
**Table 2: Spectroscopic Data**

Technique	Data	Reference
<sup>1</sup> H NMR	Spectral data available in databases.	
<sup>13</sup> C NMR	Spectral data available in databases.	
IR Spectroscopy	Spectral data available in databases.	
Mass Spectrometry (GC-MS)	Spectral data available in databases.	

## Synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate

The most common and stereospecific synthesis of **(S)-methyl 2-hydroxy-3-methylbutanoate** begins with the readily available chiral precursor, L-valine. The synthesis involves two key steps: the conversion of the amino group of L-valine to a hydroxyl group with retention of configuration, followed by the esterification of the resulting carboxylic acid.

## Logical Workflow for Synthesis



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Caption: Synthetic pathway from L-valine to the target compound.

## Experimental Protocols

Step 1: Synthesis of (S)-2-hydroxy-3-methylbutanoic acid from L-Valine

This procedure is adapted from established methods for the diazotization of amino acids.

Materials:

- L-Valine
- Sodium nitrite (NaNO<sub>2</sub>)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

- Distilled water
- Ethyl acetate
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- A solution of L-valine is prepared in dilute sulfuric acid in a flask.
- The flask is cooled in an ice bath to 0-5 °C.
- A solution of sodium nitrite in water is added dropwise to the cooled L-valine solution with constant stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.
- After the addition is complete, the reaction mixture is stirred at 0-5 °C for one hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.
- The reaction mixture is then extracted three times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-2-hydroxy-3-methylbutanoic acid. The crude product can be used directly in the next step or purified by column chromatography.

**Step 2: Esterification of (S)-2-hydroxy-3-methylbutanoic acid**

This is a standard Fischer esterification protocol.

**Materials:**

- (S)-2-hydroxy-3-methylbutanoic acid (from Step 1)
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Distillation apparatus

**Procedure:**

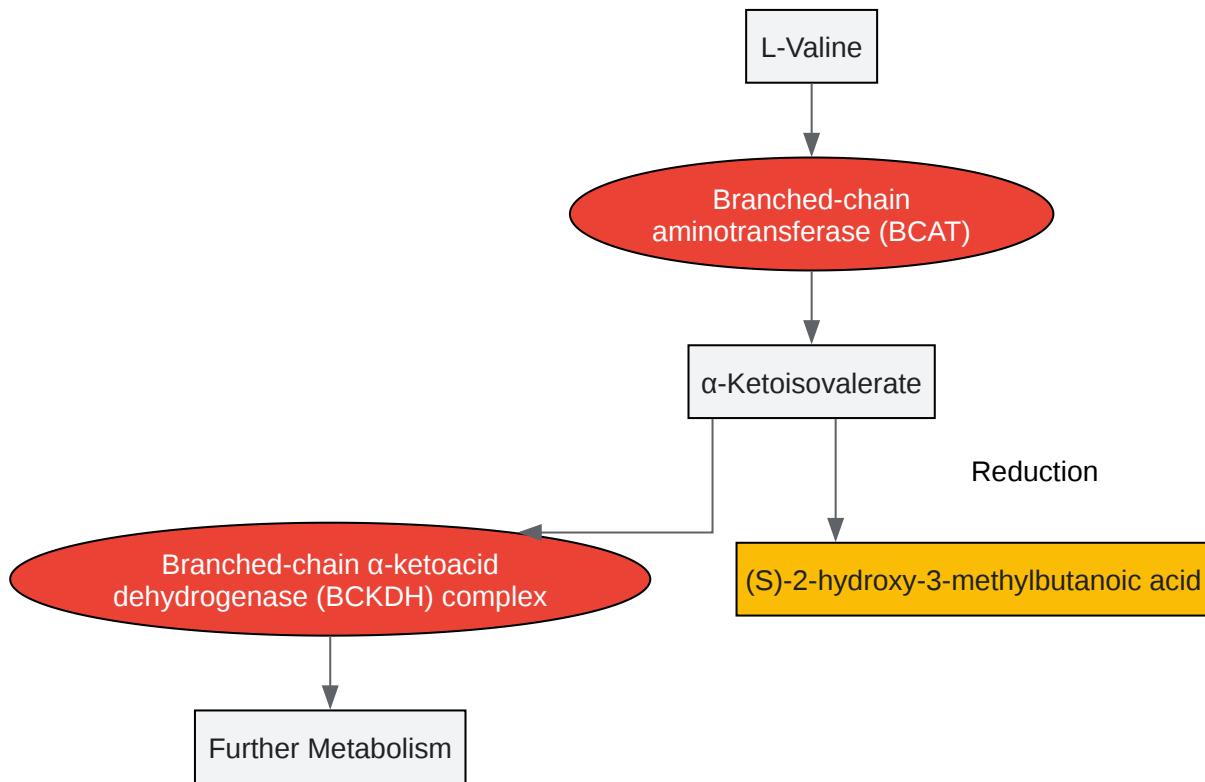
- Crude (S)-2-hydroxy-3-methylbutanoic acid is dissolved in an excess of anhydrous methanol.
- A catalytic amount of concentrated sulfuric acid (a few drops) is carefully added to the solution.
- The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The excess methanol is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

- The resulting crude **(S)-methyl 2-hydroxy-3-methylbutanoate** can be purified by vacuum distillation to obtain the final product.

## Biological Significance and Signaling Pathway Context

**(S)-methyl 2-hydroxy-3-methylbutanoate** is not a primary metabolite in major signaling pathways. However, its precursor, (S)-2-hydroxy-3-methylbutanoic acid, is a metabolite in the catabolism of the branched-chain amino acid (BCAA) L-valine. Dysregulation of BCAA metabolism has been linked to various metabolic disorders, including insulin resistance and maple syrup urine disease. The BCAA catabolic pathway, therefore, provides an important context for the biological relevance of this compound.

## Branched-Chain Amino Acid (BCAA) Catabolism Pathway

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Caption: Involvement of the precursor in BCAA metabolism.

## Applications in Drug Development and Research

The primary application of **(S)-methyl 2-hydroxy-3-methylbutanoate** in drug development and research stems from its utility as a chiral building block. Its stereodefined structure allows for the introduction of a specific stereocenter into larger, more complex molecules. This is particularly crucial in the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Key Application Areas:

- Synthesis of Chiral Drugs: Used as a starting material or intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).
- Development of Novel Agrochemicals: Incorporation into new pesticides and herbicides where stereochemistry can significantly impact efficacy and environmental fate.
- Asymmetric Synthesis: Employed as a chiral auxiliary or a precursor to chiral ligands for metal-catalyzed asymmetric reactions.

## Conclusion

**(S)-methyl 2-hydroxy-3-methylbutanoate** is a valuable and versatile chiral synthon with a well-defined chemical structure and accessible synthetic route from L-valine. The data and protocols presented in this technical guide are intended to facilitate its use by researchers, scientists, and drug development professionals in the creation of novel and stereochemically complex molecules. A deeper understanding of its properties and synthesis is key to unlocking its full potential in advancing chemical and pharmaceutical research.

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